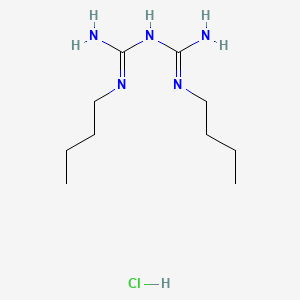

N1,N5-dibutylbiguanide hydrochloride

説明

N1,N5-Dibutylbiguanide hydrochloride is a biguanide derivative, a class of compounds characterized by the presence of two guanidine groups linked by a central carbon. Biguanides are widely studied for their antimicrobial, antiviral, and antidiabetic properties. Chlorhexidine DiHCl, a bisbiguanide with broad-spectrum antiseptic activity, shares functional similarities with N1,N5-dibutylbiguanide hydrochloride, particularly in its mechanism of action involving membrane disruption and nucleic acid binding .

特性

CAS番号 |

101491-40-1 |

|---|---|

分子式 |

C10H24ClN5 |

分子量 |

249.78 g/mol |

IUPAC名 |

2-butyl-1-(N'-butylcarbamimidoyl)guanidine;hydrochloride |

InChI |

InChI=1S/C10H23N5.ClH/c1-3-5-7-13-9(11)15-10(12)14-8-6-4-2;/h3-8H2,1-2H3,(H5,11,12,13,14,15);1H |

InChIキー |

WVVNGZUFWRJEMF-UHFFFAOYSA-N |

正規SMILES |

CCCCN=C(N)NC(=NCCCC)N.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1,N5-dibutylbiguanide hydrochloride typically involves the reaction of biguanide with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:

Biguanide+2Butylamine→N1,N5-dibutylbiguanide+2Ammonia

The resulting N1,N5-dibutylbiguanide is then treated with hydrochloric acid to form the hydrochloride salt, which is the final product.

Industrial Production Methods

Industrial production of N1,N5-dibutylbiguanide hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

化学反応の分析

Types of Reactions

N1,N5-dibutylbiguanide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N5-dibutylbiguanide oxide, while reduction can produce N1,N5-dibutylbiguanide derivatives with different alkyl groups.

科学的研究の応用

N1,N5-dibutylbiguanide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.

作用機序

The mechanism of action of N1,N5-dibutylbiguanide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation leads to various downstream effects, including the inhibition of gluconeogenesis and the stimulation of glucose uptake in cells. These actions contribute to its potential therapeutic effects in metabolic disorders.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison

Key Research Findings

Antimicrobial Efficacy :

- Chlorhexidine DiHCl exhibits potent activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Its efficacy is attributed to cationic charges interacting with microbial membranes .

- N1,N5-Dibutylbiguanide hydrochloride, though less studied, is hypothesized to share this mechanism due to structural homology.

Toxicity and Safety: Chlorhexidine DiHCl has low systemic toxicity but can cause irritation at high concentrations. In contrast, polymeric biguanides like PHMB show reduced cytotoxicity compared to monomeric forms.

Spectrum of Activity: Chlorhexidine DiHCl is effective against Pseudomonas aeruginosa (a focus of ), which produces quinolones and phenazines as virulence factors. Biguanides like chlorhexidine may disrupt these pathways .

Limitations in Current Evidence

- The provided evidence lacks direct studies on N1,N5-dibutylbiguanide hydrochloride, necessitating inferences from structural analogs.

生物活性

N1,N5-dibutylbiguanide hydrochloride, a biguanide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N1,N5-dibutylbiguanide hydrochloride is a synthetic compound characterized by the presence of two butyl groups attached to the nitrogen atoms of the biguanide structure. Its molecular formula is CHN·HCl, and it exhibits properties typical of biguanides, including solubility in water and potential for interaction with biological macromolecules.

The biological activity of N1,N5-dibutylbiguanide hydrochloride can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that biguanides can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.

- Antidiabetic Effects : Similar to other biguanides like metformin, N1,N5-dibutylbiguanide hydrochloride may enhance insulin sensitivity and reduce hepatic glucose production.

- Antitumor Properties : Studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Biological Activity Overview

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Antidiabetic | Increased insulin sensitivity | |

| Antitumor | Induction of apoptosis |

Antimicrobial Efficacy

A study published in Cancer Research highlighted the antimicrobial properties of N1,N5-dibutylbiguanide hydrochloride against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent. The study emphasized its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile .

Antidiabetic Mechanisms

In a comparative analysis involving diabetic animal models, N1,N5-dibutylbiguanide hydrochloride was shown to lower blood glucose levels significantly. It acted by enhancing peripheral glucose uptake and suppressing hepatic gluconeogenesis. The findings were consistent with those observed in studies on metformin, reinforcing the potential utility of this compound in managing type 2 diabetes .

Antitumor Activity

Research conducted on various cancer cell lines revealed that N1,N5-dibutylbiguanide hydrochloride induced apoptosis through mitochondrial pathways. The compound was found to activate caspases and promote cytochrome c release from mitochondria, leading to programmed cell death. These results position it as a candidate for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。